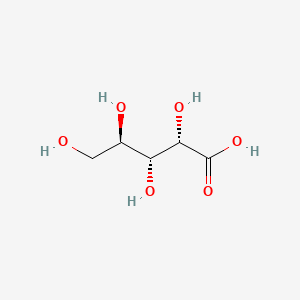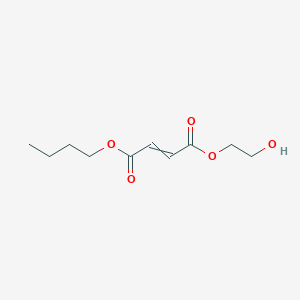
D-arabinonic acid
Übersicht
Beschreibung
. This compound is significant in various biochemical pathways and has applications in multiple scientific fields.
Wissenschaftliche Forschungsanwendungen
D-arabinonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of bromine water as an oxidizing agent. The reaction proceeds under mild conditions, typically at room temperature, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the microbial oxidation of D-arabinose using specific strains of bacteria or fungi. These microorganisms possess enzymes that facilitate the oxidation process, converting D-arabinose to this compound efficiently .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form D-arabinono-1,4-lactone.
Reduction: It can be reduced back to D-arabinose under specific conditions.
Substitution: The carboxylic acid group in this compound can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Bromine water, mild temperature.
Reduction: Sodium borohydride, mild temperature.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Oxidation: D-arabinono-1,4-lactone.
Reduction: D-arabinose.
Esterification: Various esters of this compound.
Wirkmechanismus
D-arabinonic acid exerts its effects primarily through its role as a metabolite in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids. The compound interacts with specific enzymes, facilitating the conversion of pentoses into useful biochemical intermediates .
Vergleich Mit ähnlichen Verbindungen
L-arabinonic acid: The enantiomer of D-arabinonic acid, differing in the spatial arrangement of atoms.
D-gluconic acid: Another sugar acid with similar chemical properties but derived from glucose.
D-ribonic acid: Similar in structure but derived from ribose.
Uniqueness: this compound is unique due to its specific role in the metabolism of D-arabinose. Its distinct spatial configuration allows it to participate in unique biochemical pathways that are not accessible to its enantiomer or other similar compounds .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862017 | |
| Record name | Pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-30-2 | |
| Record name | Arabinonic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















